molecular formula C13H10ClN3O3 B11029029 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide

2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11029029
M. Wt: 291.69 g/mol
InChI Key: AJGJIOJQKAOFEE-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzene ring, a nitro group at the 5-position, and a pyridin-3-ylmethylamine moiety. Its molecular framework allows for diverse modifications, leading to variations in physicochemical properties and biological effects.

Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H10ClN3O3/c14-12-4-3-10(17(19)20)6-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18)

InChI Key

AJGJIOJQKAOFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and the pyridin-3-ylmethyl moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Substitution on the Pyridine Ring

The position of the pyridine substituent significantly influences biological activity:

  • Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl: 2-Chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide (CAS 349084-41-9, molecular weight 291.69) differs only in the pyridine substitution position (4 vs. 3). This minor change can alter receptor binding conformations, as seen in PPARγ antagonists like T007 (2-chloro-5-nitro-N-(4-pyridyl)benzamide), which antagonizes PPARγ and reverses experimental autoimmune encephalomyelitis (EAE) inhibition . 2-Chloro-5-nitro-N-(pyridin-2-yl)benzamide (molecular weight 277.66) further demonstrates the positional dependency of pyridine substituents.

Variations in the Benzamide Core

  • Nitro vs. Fluoro Substitution: 2-Chloro-5-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide replaces the nitro group with fluoro. This substitution reduces electron-withdrawing effects, likely decreasing reactivity and altering binding affinity.
  • Addition of Heterocyclic Moieties :
    • 2-Chloro-N-[2-(5-methylpyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide (compound 6g) incorporates a benzoxazole ring. This rigid structure may enhance PPARγ agonism by stabilizing interactions with the ligand-binding domain .

Functional Group Modifications

  • Hydroxy and Chloro Substitutions :
    • N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide introduces a hydroxy group on the benzene ring, increasing polarity and hydrogen-bonding capacity. This modification could improve solubility but reduce blood-brain barrier penetration, limiting central nervous system applications .

Biological Activity

2-Chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro group : Enhances lipophilicity and biological interactions.
  • Nitro group : Known to facilitate electron transfer and enhance reactivity.
  • Pyridinylmethyl substituent : Contributes to the compound's interaction with biological targets.

The molecular formula is C11H10ClN3O2C_{11}H_{10}ClN_{3}O_{2}, indicating the presence of chlorine, nitrogen, and oxygen along with carbon and hydrogen. These components play a crucial role in its biological activity.

1. Anticancer Properties

Research has indicated that 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide exhibits promising anticancer activity. The presence of the nitro group is believed to enhance its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies suggest that it may act through several mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in tumor growth.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This suggests potential applications in treating inflammatory diseases.

3. Protein Interaction Studies

2-Chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide has been utilized as a probe in studies investigating protein interactions and enzyme activities. Its ability to bind to specific proteins indicates potential therapeutic applications, including:

  • Targeting disease-related proteins.
  • Modulating enzyme activities linked to various diseases.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several methods, often requiring precise control of reaction conditions to optimize yield and purity. Common reagents include reducing agents like hydrogen gas with palladium catalysts or sodium borohydride for reduction reactions.

Comparative Analysis

To better understand the uniqueness of 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
2-Chloro-N-(pyridin-3-ylmethyl)benzamideCHClNLacks nitro group; potential for different biological activity
5-Nitro-N-(pyridin-3-ylmethyl)benzamideCHNOSimilar structure but without chlorine; different reactivity
4-Chloro-N-(pyridin-4-ylmethyl)benzamideCHClNODifferent position of chlorine; altered properties

This table highlights how the combination of both chloro and nitro groups on the benzene ring may enhance its reactivity and biological interactions compared to similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that treatment with 2-chloro-5-nitro-N-(pyridin-3-ylmethyl)benzamide resulted in a significant reduction in tumor size in vitro, indicating its potential as an anticancer agent .
  • Anti-inflammatory Mechanism : Another research project highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation .
  • Protein Binding Studies : Investigations into protein interactions showed that this compound binds effectively to target proteins involved in cancer progression, suggesting further pharmacological development .

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